Erucic Acid

Beschreibung

Eigenschaften

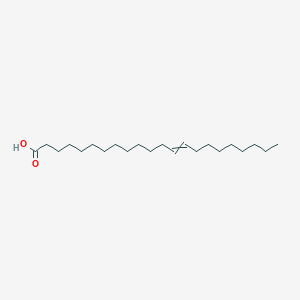

IUPAC Name |

(Z)-docos-13-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H42O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22(23)24/h9-10H,2-8,11-21H2,1H3,(H,23,24)/b10-9- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DPUOLQHDNGRHBS-KTKRTIGZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCC=CCCCCCCCCCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCC/C=C\CCCCCCCCCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H42O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

63541-50-4 | |

| Record name | 13-Docosenoic acid, (13Z)-, dimer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=63541-50-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID8026931 | |

| Record name | Erucic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8026931 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

338.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid; Other Solid; Pellets or Large Crystals, Solid; mp = 33.8 deg C; [Merck Index] Fine white crystals; [MSDSonline], Liquid | |

| Record name | 13-Docosenoic acid, (13Z)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Erucic acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/5116 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Erucic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0002068 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Boiling Point |

265 °C at 15 mm Hg, Iodine value 74.98; neutralization value 165.72; bp: 381.5 °C (decomp) at 760 mm hg; 358.8 °C at 400 mm Hg; 314.4 °C at 100 mm Hg; 206.7 °C at 1.0 mm Hg | |

| Record name | ERUCIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5015 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

Soluble in ethanol, carbon tetrachloride; very soluble in ethyl ether, methanol, Insol in water; about 175 g dissolve in 100 ml ethanol; about 160 g dissolve in 100 ml methanol; very sol in ether | |

| Record name | ERUCIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5015 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

0.860 at 55 °C/4 °C | |

| Record name | ERUCIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5015 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

0.00000115 [mmHg] | |

| Record name | Erucic acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/5116 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Color/Form |

Needles from alcohol | |

CAS No. |

112-86-7 | |

| Record name | Erucic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=112-86-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Erucic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000112867 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | ERUCIC ACID | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=6814 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 13-Docosenoic acid, (13Z)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Erucic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8026931 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (Z)-docos-13-enoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.647 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ERUCIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/075441GMF2 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | ERUCIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5015 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Erucic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0002068 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

33.8 °C, 33.5 °C | |

| Record name | ERUCIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5015 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Erucic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0002068 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Natural Occurrence and Distribution of 13 Docosenoic Acid

Occurrence in Aquatic Organisms

Presence in Deep-Sea Fish Species

Deep-sea fish species, adapted to environments with less light and higher pressure, exhibit diverse lipid compositions. Among the fatty acids identified in these marine organisms, various forms of docosenoic acid (C22:1) are present dfo-mpo.gc.cadfo-mpo.gc.ca. Research indicates that certain deep-sea fish species contain 13-docosenoic acid as a component of their lipid profiles. For instance, the liver oil of the Black Sea dogfish (Squalus acanthias) has been reported to contain 1.8% of 13-docosenoic acid researcher.life. Other studies on deep-sea fish mention the presence of docosenoic acids generally, with specific isomers like cetoleic acid (cis-11-docosenoic acid) often being predominant in marine lipids, though cis-13-docosenoic acid (erucic acid) is also noted as a component alongside other docosenoic acid isomers frontiersin.orgoup.comnih.gov.

| Fish Species | Oil Type | 13-Docosenoic Acid (%) | Source |

| Black Sea dogfish (Squalus acanthias) | Liver Oil | 1.8 | researcher.life |

Detection in Marine Animal Oils (e.g., Ratfish Liver Oil)

Marine animal oils, particularly those derived from fish livers, are recognized sources of various fatty acids, including long-chain polyunsaturated and monounsaturated fatty acids. Ratfish liver oil (RLO), extracted from the liver of the ratfish (Chimaera monstrosa), a species found in deep-sea environments, has been analyzed for its fatty acid composition. Studies have identified (13Z)-13-Docosenoic acid within RLO, with reported concentrations of approximately 0.55% by weight oatext.comoatext.com. This finding highlights the presence of this specific docosenoic acid isomer in marine animal oils, contributing to their complex fatty acid profiles.

| Marine Animal Oil | 13-Docosenoic Acid (w/w %) | Source |

| Ratfish Liver Oil (RLO) | 0.55 | oatext.comoatext.com |

Compound List:

13-Docosenoic acid

Docosenoic acid

Cetoleic acid

this compound

Biosynthesis Pathways of 13 Docosenoic Acid

De Novo Fatty Acid Synthesis as Precursor Origin

The fundamental building blocks for fatty acids, including those that will be elongated to form 13-docosenoic acid, are generated through de novo fatty acid synthesis, which takes place within the plastids frontiersin.orgnih.govresearchgate.net. This process begins with simple carbon sources derived from photosynthesis.

Acetyl-CoA as Substrate in Plastids

The primary substrate for de novo fatty acid synthesis is acetyl-CoA researchgate.netaocs.orgtandfonline.com. In plants, acetyl-CoA is predominantly synthesized in the plastids, with the pyruvate (B1213749) dehydrogenase complex being a major contributor to its production for leaf fatty acid biosynthesis aocs.org. Acetyl-CoA is then converted into malonyl-CoA, which is the two-carbon donor unit for chain elongation. This conversion is catalyzed by acetyl-CoA carboxylase (ACC), a crucial enzyme that marks the first committed step in fatty acid biosynthesis aocs.orgtandfonline.commdpi.comnih.gov. Plants possess distinct ACCase isoforms located in both plastids (for de novo synthesis) and the cytosol (for elongation and other metabolic pathways) aocs.orgtandfonline.com. The plastidial ACCase uses ATP and bicarbonate to carboxylate acetyl-CoA, forming malonyl-CoA aocs.orgnih.gov.

Oleic Acid Elongation Mechanisms

Once synthesized in the plastids, C16 and C18 fatty acids, such as palmitate and stearate, are converted to their CoA esters and exported to the endoplasmic reticulum (ER) for further modification, including elongation nih.govfrontiersin.orgmdpi.com. Oleic acid (18:1) is a key substrate for the synthesis of very long-chain fatty acids (VLCFAs) like 13-docosenoic acid frontiersin.orgwikipedia.orgfrontiersin.orgfrontiersin.orgocl-journal.org. This elongation process occurs in the ER and involves a multi-enzyme complex.

Role of Oleoyl-Coenzyme A and Malonyl-CoA

The elongation of oleic acid to longer chain fatty acids is initiated by converting oleic acid into oleoyl-CoA wikipedia.org. This oleoyl-CoA then serves as the substrate for the fatty acid elongase (FAE) complex. The FAE complex utilizes malonyl-CoA, synthesized in the cytosol by a separate ACCase isoform, as the two-carbon donor unit for each elongation cycle aocs.orgtandfonline.comocl-journal.orgnih.govwikipedia.org. The condensation of oleoyl-CoA with malonyl-CoA is the initial and rate-limiting step of each elongation cycle ocl-journal.orgispgr.infrontiersin.orgresearchgate.net.

Enzymology of Very Long-Chain Fatty Acid Elongation

The elongation of fatty acids in the ER is carried out by the Fatty Acid Elongase (FAE) complex, which is an integral membrane system composed of four core enzymes mdpi.comresearchgate.netfrontiersin.orgresearchgate.netfrontiersin.orgnih.govoup.compnas.org. These enzymes catalyze a series of four reactions: condensation, reduction, dehydration, and a final reduction, adding two carbons to the growing acyl chain with each cycle mdpi.comfrontiersin.orgresearchgate.netoup.com.

Fatty Acid Elongase (FAE) Complex Activity

The FAE complex is responsible for extending fatty acid chains beyond C18, leading to the production of VLCFAs. This complex is comprised of a condensing enzyme (KCS), a β-ketoacyl-CoA reductase (KCR), a 3-hydroxyacyl-CoA dehydratase (HCD), and an enoyl-CoA reductase (ECR) mdpi.comresearchgate.netfrontiersin.orgresearchgate.netoup.com. The activity of the FAE complex is crucial for producing fatty acids of specific chain lengths and degrees of unsaturation required for various plant tissues and functions mdpi.comnih.govfrontiersin.orgnih.gov.

Specificity of Beta-Ketoacyl-CoA Synthase (KCS)

The Beta-Ketoacyl-CoA Synthase (KCS) is the key enzyme initiating each elongation cycle within the FAE complex mdpi.comocl-journal.orgispgr.infrontiersin.orgresearchgate.netfrontiersin.orgnih.govoup.comnih.gov. KCS enzymes are responsible for the condensation of the acyl-CoA substrate (e.g., oleoyl-CoA) with malonyl-CoA researchgate.net. Crucially, KCS enzymes exhibit substrate specificity, determining the chain length and type of fatty acid that will be produced frontiersin.orgfrontiersin.orgnih.gov. Different KCS isoforms are expressed in specific tissues and at different developmental stages, ensuring the precise synthesis of various VLCFAs, including 13-docosenoic acid nih.govfrontiersin.orgnih.gov. For instance, specific KCS enzymes are known to elongate C18:1 to C20:1 and subsequently to C22:1 (erucic acid) frontiersin.orgfrontiersin.orgocl-journal.orgispgr.in.

Data Tables

Table 1: Key Enzymes in Very Long-Chain Fatty Acid (VLCFA) Elongation

| Enzyme Name | EC Number | Primary Function in Elongation Cycle | Location |

| β-Ketoacyl-CoA Synthase (KCS) | Varies | Condensation of acyl-CoA with malonyl-CoA; rate-limiting step, determines substrate specificity and chain length. | Endoplasmic Reticulum (ER) |

| β-Ketoacyl-CoA Reductase (KCR) | Varies | Reduction of the 3-ketoacyl-CoA to 3-hydroxyacyl-CoA. | Endoplasmic Reticulum (ER) |

| 3-Hydroxyacyl-CoA Dehydratase (HCD) | Varies | Dehydration of 3-hydroxyacyl-CoA to trans-2,3-enoyl-CoA. | Endoplasmic Reticulum (ER) |

| trans-2,3-Enoyl-CoA Reductase (ECR) | Varies | Reduction of trans-2,3-enoyl-CoA to saturated acyl-CoA, completing the two-carbon addition. | Endoplasmic Reticulum (ER) |

| Long-Chain Acyl-CoA Synthetase (LACS) | Varies | Activation of free fatty acids (e.g., oleic acid) into acyl-CoAs for elongation. | Cytosol/ER membrane |

| Acetyl-CoA Carboxylase (ACCase) | 6.4.1.2 | Carboxylation of acetyl-CoA to malonyl-CoA, the two-carbon donor for elongation. Cytosolic isoform is crucial for ER elongation. | Cytosol |

| Malonyl-CoA:ACP Transacylase (MCAT/FabD) | 2.3.1.39 | Transfers malonate from malonyl-CoA to Acyl Carrier Protein (ACP). | Cytosol/Plastid |

Table 2: Substrate and Product Overview in 13-Docosenoic Acid Biosynthesis

| Stage/Step | Primary Substrate(s) | Key Enzyme(s) Involved | Intermediate Product(s) | Final Product(s) | Location |

| De Novo Synthesis | Acetyl-CoA, CO2 (as bicarbonate), ATP, NADPH | Acetyl-CoA Carboxylase (ACC), Fatty Acid Synthase (FAS) | Malonyl-CoA, Acyl-ACPs (e.g., Palmitoyl-ACP, Stearoyl-ACP) | Palmitate (C16:0), Stearate (C18:0) | Plastids |

| Activation for Elongation | Palmitate/Stearate/Oleate (free fatty acids) | Long-Chain Acyl-CoA Synthetase (LACS) | Palmitoyl-CoA, Stearoyl-CoA, Oleoyl-CoA | - | Cytosol |

| First Elongation Cycle | Oleoyl-CoA, Malonyl-CoA | KCS, KCR, HCD, ECR (FAE Complex) | 3-Keto-oleoyl-CoA, 3-Hydroxy-oleoyl-CoA, Oleoyl-enoyl-CoA | Eicosenoic Acid (C20:1) | Endoplasmic Reticulum (ER) |

| Second Elongation Cycle | Eicosenoic Acid (as Eicosenoyl-CoA), Malonyl-CoA | KCS, KCR, HCD, ECR (FAE Complex) | 3-Keto-eicosenoyl-CoA, 3-Hydroxy-eicosenoyl-CoA, Eicosenoyl-enoyl-CoA | 13-Docosenoic Acid (C22:1) (this compound) | Endoplasmic Reticulum (ER) |

Environmental and Regulatory Factors Affecting Biosynthesis

Impact of Enzyme Inhibitors (e.g., ACCase)

Acetyl-CoA carboxylase (ACCase) is a pivotal enzyme in fatty acid biosynthesis, catalyzing the conversion of acetyl-CoA to malonyl-CoA, the essential first step in elongating fatty acid chains ocl-journal.orgfrontiersin.organnualreviews.org. Malonyl-CoA serves as the two-carbon donor for fatty acid elongation processes, including the synthesis of very-long-chain fatty acids (VLCFAs) such as 13-docosenoic acid (this compound) ocl-journal.orgfrontiersin.orgocl-journal.org. Consequently, inhibiting ACCase activity significantly impacts the availability of malonyl-CoA, thereby affecting the production of this compound.

Research has demonstrated that inhibitors targeting ACCase, such as haloxyfop (B150297), which specifically inhibits the homodimeric ACCase, severely impede the synthesis of this compound nih.gov. This inhibition occurs because the malonyl-CoA required for the elongation of oleic acid (18:1) to this compound (22:1) is primarily supplied by the homodimeric ACCase nih.gov. When this enzyme is inhibited, the production of malonyl-CoA is curtailed, directly limiting the fatty acid elongation pathway that leads to this compound formation ocl-journal.orgnih.gov.

Studies utilizing haloxyfop have shown a substantial reduction in this compound synthesis. For instance, at a concentration of 50 μM haloxyfop, the synthesis of 22:1 (this compound) was inhibited by approximately 70% nih.gov. Concurrently, the accumulation of 18:1 (oleic acid) increased nearly twofold, indicating that the elongation step, rather than the initial synthesis of oleic acid, was the primary target of the ACCase inhibition nih.gov. This suggests that while de novo fatty acid synthesis might continue to some extent, the subsequent elongation to VLCFAs like this compound is critically dependent on the malonyl-CoA pool generated by ACCase ocl-journal.orgnih.gov.

The impact of ACCase inhibition on this compound biosynthesis can be summarized by the direct reduction in malonyl-CoA availability, which is a crucial substrate for the elongase complex responsible for converting oleic acid to this compound ocl-journal.orgocl-journal.org. This highlights ACCase as a key regulatory point in the pathway leading to the formation of 13-docosenoic acid.

Data on ACCase Inhibition and this compound Synthesis

The following table illustrates the impact of ACCase inhibition by haloxyfop on the synthesis of oleic acid (18:1) and this compound (22:1) in experimental studies.

| Inhibitor | Concentration | Effect on 18:1 (Oleic Acid) | Effect on 22:1 (this compound) | Reference |

| Haloxyfop | 50 μM | Increased ~2-fold | Inhibited by ~70% | nih.gov |

| Haloxyfop | 100 μM | Increased | Decreased | nih.gov |

Note: The data presented above are derived from studies investigating the biochemical pathways of this compound synthesis and the effects of specific enzyme inhibitors.

Metabolic Transformations and Fates of 13 Docosenoic Acid

Catabolic Pathways

The breakdown of 13-docosenoic acid primarily occurs through oxidative processes that shorten its long carbon chain, making it available for energy production.

13-Docosenoic acid undergoes a process of chain-shortening through beta-oxidation. wikipedia.orgatamanchemicals.comresearchgate.net As a very-long-chain fatty acid (VLCFA), its initial breakdown is handled differently than shorter fatty acids. Research has highlighted the significant role of peroxisomes in the beta-oxidation of erucic acid. nih.govechemi.com This initial peroxisomal oxidation shortens the fatty acid chain, which is then further metabolized within the mitochondria. mdpi.com In a study on black carp, high dietary levels of this compound were found to inhibit lipid catabolism. mdpi.comnih.gov

A key enzyme in the catabolism of 13-docosenoic acid is the long-chain acyl-CoA dehydrogenase (LCAD). echemi.comatamanchemicals.com This enzyme, primarily located in the liver, is responsible for breaking down the long carbon chain of this compound into shorter-chain fatty acids. wikipedia.orgatamanchemicals.com The function of this enzyme is a critical step in the mitochondrial beta-oxidation spiral. A deficiency in a related enzyme, very long-chain acyl-CoA dehydrogenase (VLCAD), leads to a fatty acid oxidation disorder where the body cannot effectively break down very long-chain fats for energy. texas.gov

The metabolism of 13-docosenoic acid can have inhibitory effects on the oxidation of other fatty acids. Studies have suggested that a mitochondrial metabolite of this compound, identified as erucylcarnitine, significantly inhibits the mitochondrial oxidation of other fatty acids like palmitylcarnitine, particularly in the heart. echemi.comatamanchemicals.com This inhibition is thought to be a cause of the triglyceride accumulation observed in the hearts of rats fed diets high in rapeseed oil containing this compound. echemi.comatamanchemicals.com Further research indicates that the inhibitory action may result from the incorporation of this compound into the mitochondrial membranes, which interferes with the fatty acyl-CoA transferring system, rather than a direct inhibition of the beta-oxidation enzymes themselves. nih.govatamanchemicals.com Peroxisomal oxidation of this compound has also been shown to suppress mitochondrial fatty acid oxidation by stimulating the formation of malonyl-CoA. researchgate.net

Anabolic Interconversions and Derivative Formation

Beyond its breakdown for energy, 13-docosenoic acid also serves as a precursor for the synthesis of other important fatty acids.

In animal systems, dietary 13-docosenoic acid can be converted back into oleic acid through a process known as retroconversion. atamanchemicals.comatamanchemicals.comtuscany-diet.net This process effectively shortens the 22-carbon chain of this compound to the 18-carbon chain of oleic acid. atamanchemicals.comcaymanchem.comscbt.com Oleic acid is a major component of myelin and plays a crucial role in brain development. nih.gov

13-Docosenoic acid is a direct precursor in the biosynthesis of nervonic acid (cis-15-tetracosenoic acid). cdnsciencepub.comwikipedia.org Nervonic acid is synthesized from oleic acid via chain elongation, with 13-docosenoic acid being the intermediate product. researchgate.netnih.gov This pathway involves the cyclical addition of two-carbon units from malonyl-CoA to the fatty acyl chain. nih.govfrontiersin.org Nervonic acid is a significant component of sphingolipids in the white matter of the brain and the myelin sheath of nerve fibers, highlighting the importance of this anabolic pathway. cdnsciencepub.comwikipedia.org

Integration into Complex Lipids (e.g., Triglycerides, Membrane Lipids)

Once synthesized or absorbed, 13-docosenoic acid, also known as this compound, can be integrated into more complex lipid structures, including storage lipids like triglycerides and structural lipids found in cell membranes. libretexts.orgabpischools.org.uk Triglycerides are esters composed of a glycerol (B35011) backbone linked to three fatty acid molecules. libretexts.org In the seeds of plants from the Brassicaceae family, this compound is primarily stored in the form of triacylglycerols (TAGs). frontiersin.orgfrontiersin.org The assembly of this compound into TAGs occurs via the Kennedy pathway. frontiersin.org

Studies in rats have demonstrated the incorporation of this compound into various lipid classes. Following intravenous administration of radiolabeled this compound, radioactivity was initially high in the free fatty acid pool but later became more prominent in polar lipids. nih.gov Specifically, this compound has been shown to be incorporated into membrane lipids such as diphosphatidylglycerol and sphingomyelin (B164518) in the heart and liver of rats. nih.gov The incorporation into sphingolipids was observed to be higher than into glycerophosphatides in these studies. nih.gov In plant-based oils like rapeseed, this compound is typically found at the sn-1 and sn-3 positions of the glycerol backbone, as the enzyme responsible for acylation at the sn-2 position, lysophosphatidic acid acyltransferase (LPAAT), generally has low specificity for this compound. ocl-journal.org This limits the theoretical maximum content of this compound in rapeseed oil to approximately 66% of total fatty acids. ocl-journal.org

| Complex Lipid Class | Organism/System | Key Findings | Reference |

|---|---|---|---|

| Triglycerides (Triacylglycerols) | Plants (e.g., Rapeseed) | Primary storage form in seeds; assembled via the Kennedy pathway. | frontiersin.orgfrontiersin.org |

| Glycerophosphatides | Rats (Liver) | Incorporated into polar lipids over time, but to a lesser extent than sphingolipids. | nih.gov |

| Sphingolipids (e.g., Sphingomyelin) | Rats (Heart, Liver) | This compound is readily incorporated; labeling is higher than in glycerophosphatides. | nih.govnih.gov |

| Diphosphatidylglycerol (Cardiolipin) | Rats (Heart, Liver) | Demonstrated incorporation into this key mitochondrial membrane lipid. | nih.gov |

Comparative Metabolic Dynamics in Different Organisms

Mammalian Metabolic Pathways

In mammals, the metabolism of 13-docosenoic acid is distinct from that of shorter-chain fatty acids. Due to its very-long-chain nature, it is poorly oxidized by the mitochondrial β-oxidation system. foodstandards.gov.au Instead, its breakdown is primarily initiated in peroxisomes. foodstandards.gov.aumdpi.com The presence of this compound induces the peroxisomal β-oxidation system, particularly in the liver. foodstandards.gov.au This process shortens the fatty acid chain, and the resulting shorter-chain fatty acids can then be further metabolized. bionity.com In vivo studies have shown that 13-docosenoic acid is metabolized into oleic acid. caymanchem.com

| Feature | Peroxisomal Metabolism | Mitochondrial Metabolism | Reference |

|---|---|---|---|

| Primary Site | Liver | All cells, but limited for this compound. | foodstandards.gov.au |

| Efficiency for this compound | High; induced by this compound presence. | Low; this compound is a poor substrate. | foodstandards.gov.au |

| Process | β-oxidation to shorten the chain. | β-oxidation for ATP production. | foodstandards.gov.aumdpi.com |

| Effect on Mitochondria | Can suppress mitochondrial oxidation via malonyl-CoA stimulation. | Inhibited by this compound and its peroxisomal metabolites. | nih.govresearchgate.netresearchgate.net |

Microbial Conversion Pathways (e.g., Bacillus species)

Certain microorganisms, particularly within the Bacillus genus, are capable of metabolizing 13-docosenoic acid. Studies investigating the fermentation of lettuce leaves by Bacillus subtilis showed that this bacterium can convert 13-docosenoic acid into oleic acid. jmb.or.krnih.gov This transformation is thought to involve processes of fatty acid desaturation and possibly β-oxidation to shorten the carbon chain. jmb.or.krresearchgate.net

In other contexts, Bacillus species have been identified in relation to this compound metabolism. For instance, Bacillus amyloliquefaciens has been shown to utilize this compound present in its culture medium. mdpi.com Furthermore, analysis of Bacillus sp. ISTC1 revealed the presence of 13-Docosenoic acid, methyl ester among its cellular fatty acid methyl esters (FAMEs), indicating its capacity to process and modify the fatty acid. researchgate.netumc.edu.dz

| Microorganism | Metabolic Process | Product(s) | Reference |

|---|---|---|---|

| Bacillus subtilis | Conversion during fermentation | Oleic acid | jmb.or.krnih.gov |

| Bacillus amyloliquefaciens | Utilization from culture medium | Not specified | mdpi.com |

| Bacillus sp. ISTC1 | Cellular metabolism and modification | 13-Docosenoic acid, methyl ester | researchgate.netumc.edu.dz |

Plant Metabolic Fluxes

In plants, particularly in the seeds of the Brassicaceae family, 13-docosenoic acid is synthesized through the elongation of oleic acid (C18:1). frontiersin.orgresearchgate.net This process takes place in the cytoplasm, specifically on the endoplasmic reticulum, and involves two successive elongation cycles that add a total of four carbons to the oleic acid chain. frontiersin.orgfrontiersin.org The initial substrate, oleoyl-CoA, is elongated first to eicosenoic acid (C20:1) and then to this compound (C22:1). ocl-journal.org

The metabolic flux, or the rate of carbon flow through this pathway, is tightly regulated. The entire elongation process consists of four key reactions for each two-carbon addition, with the initial condensation step, catalyzed by β-ketoacyl-CoA synthase (KCS), being the rate-limiting step in the biosynthesis. frontiersin.orgocl-journal.org The carbon source for this synthesis is ultimately derived from sucrose (B13894) produced during photosynthesis. frontiersin.org Metabolic flux analysis using techniques like 13C labeling and computational modeling allows for the quantitative assessment of these pathways. vanderbilt.eduoup.com Such analyses have been used to create stoichiometric models of rapeseed metabolism, providing insights into the trade-offs between the synthesis of different biomass components, including this compound, and how genetic modifications can alter the carbon flux to either increase or decrease its production. researchgate.netoup.com

| Enzyme | Abbreviation | Role in Pathway | Reference |

|---|---|---|---|

| β-ketoacyl-CoA synthase | KCS | Catalyzes the initial, rate-limiting condensation step of fatty acid elongation. | frontiersin.orgocl-journal.org |

| β-ketoacyl-CoA reductase | KCR | Reduces the 3-ketoacyl-CoA intermediate. | researchgate.net |

| β-hydroxyacyl-CoA dehydratase | HCD | Dehydrates the 3-hydroxyacyl-CoA intermediate. | researchgate.net |

| trans-2,3-enoyl-CoA reductase | ECR | Reduces the trans-2,3-enoyl-CoA to form the elongated acyl-CoA. | researchgate.net |

| Lysophosphatidic acid acyltransferase | LPAAT | Incorporates fatty acids into the triglyceride backbone. | ocl-journal.org |

Genetic and Molecular Regulation of 13 Docosenoic Acid Metabolism

Genetic Determinants of 13-Docosenoic Acid Content in Plants

The quantity of 13-docosenoic acid in plant seeds is fundamentally controlled by the genetic makeup of the embryo. researchgate.netnih.govarccjournals.com Extensive research, particularly in Brassica species, has illuminated the inheritance patterns and gene interactions that dictate the levels of this fatty acid.

Inheritance Patterns and Gene Interactions

The inheritance of 13-docosenoic acid content is a classic example of quantitative genetics, primarily controlled by a few major genes exhibiting additive effects. nih.govocl-journal.org In amphidiploid species like Brassica napus (rapeseed) and Brassica juncea (Indian mustard), the trait is governed by two major genes. researchgate.netarccjournals.com In contrast, diploid species such as Brassica campestris have their erucic acid content controlled by a single gene. researchgate.netarccjournals.com

The additive nature of these genes means that each active allele contributes a certain amount to the final concentration of the fatty acid. This results in predictable segregation patterns in cross-breeding studies. For instance, in crosses between high and low this compound varieties of B. juncea and B. carinata, the F2 generation (the offspring of the self-pollinated first generation) exhibits a segregation ratio of 1:4:6:4:1 for different levels of this compound. researchgate.netarccjournals.com Backcrossing the first generation with a zero-erucic acid parent results in a 1:2:1 ratio. researchgate.netarccjournals.com These patterns are indicative of two genes acting in an additive manner. researchgate.netarccjournals.com The synthesis is controlled by the embryonic genotype, with no significant maternal effect on the acid content of the seed oil. arccjournals.com In addition to these major genes, it is understood that multiple other genes can act as modifiers, subtly influencing the final concentration. nih.gov

Table 1: Inheritance of 13-Docosenoic (Erucic) Acid in Brassica Species

| Species | Ploidy Level | Number of Controlling Genes | Gene Action | F2 Segregation Ratio (High x Low Cross) | Reference |

|---|---|---|---|---|---|

| Brassica napus (Rapeseed) | Amphidiploid (AACC) | Two | Additive | 1:4:6:4:1 | researchgate.net |

| Brassica juncea (Indian Mustard) | Amphidiploid (AABB) | Two | Additive | 1:4:6:4:1 | arccjournals.com |

| Brassica carinata (Ethiopian Mustard) | Amphidiploid (BBCC) | Two | Additive | 1:4:6:4:1 | researchgate.net |

| Brassica campestris (Field Mustard) | Diploid (AA) | One | - | - | researchgate.net |

Regulation of Enzyme Expression and Activity

The biosynthesis of 13-docosenoic acid from its precursor, oleic acid, involves a series of enzymatic reactions. The expression and activity of these enzymes are tightly regulated at the molecular level, directly impacting the final fatty acid profile of the organism. The key enzyme classes involved are fatty acid desaturases and elongases.

Fatty Acid Desaturase Genes (FADS1, FADS2, SCD1)

Fatty acid desaturases are enzymes that introduce double bonds into fatty acyl chains, playing a crucial role in determining the degree of unsaturation in lipids.

Stearoyl-CoA Desaturase 1 (SCD1): This enzyme is a key rate-limiting factor in the synthesis of monounsaturated fatty acids (MUFAs). nih.gov It catalyzes the insertion of a double bond into saturated fatty acids, primarily converting stearic acid (C18:0) to oleic acid (C18:1). mdpi.com Oleic acid is the direct precursor for the elongation pathway that produces 13-docosenoic acid. frontiersin.org Therefore, the activity of SCD1 is fundamental to ensuring an adequate supply of the substrate needed for 13-docosenoic acid synthesis.

Fatty Acid Desaturase 1 and 2 (FADS1 and FADS2): These enzymes are responsible for creating polyunsaturated fatty acids (PUFAs) by introducing additional double bonds into MUFAs. nih.govmdpi.com In the context of 13-docosenoic acid metabolism in plants, FAD2 is particularly important as it competes with the elongation machinery for the same oleic acid substrate. frontiersin.org FAD2 converts oleic acid (C18:1) into linoleic acid (C18:2), diverting it away from the elongation pathway. frontiersin.org Consequently, inhibiting or silencing the FAD2 gene can lead to a significant increase in the accumulation of 13-docosenoic acid, as more oleic acid becomes available for elongation. frontiersin.org In some organisms, FADS1 and FADS2 can act in concert, and a compensatory role for FADS2 has been noted in instances of SCD1 inhibition. researchgate.net

Elongase Genes (ELOVL2, ELOVL5)

Fatty acid elongases are a family of enzymes that catalyze the rate-limiting condensation step in the elongation of long-chain and very-long-chain fatty acids. nih.gov In plants, the primary enzyme for synthesizing 13-docosenoic acid is Fatty Acid Elongase 1 (FAE1), which sequentially adds two-carbon units to oleic acid. frontiersin.org The ELOVL family of elongases is more extensively characterized in mammals.

ELOVL2: This elongase primarily acts on C20 and C22 polyunsaturated fatty acids (PUFAs). nih.govnih.gov In vivo studies, such as those using knockout zebrafish models, have explored the specific roles of elovl2 and elovl5 in LC-PUFA synthesis, revealing complex interactions and potential compensatory mechanisms between different elongase genes. nih.gov

Table 2: Key Enzymes in Fatty Acid Metabolism Related to 13-Docosenoic Acid

| Gene/Enzyme | Family | Primary Function | Relevance to 13-Docosenoic Acid Metabolism | Reference |

|---|---|---|---|---|

| SCD1 | Desaturase | Synthesizes monounsaturated fatty acids (e.g., oleic acid) from saturated fatty acids. | Produces oleic acid, the essential precursor for 13-docosenoic acid synthesis. | nih.govmdpi.com |

| FADS2 | Desaturase | Converts monounsaturated fatty acids to polyunsaturated fatty acids (e.g., oleic acid to linoleic acid). | Competes for the oleic acid substrate; its inhibition can increase the substrate pool for elongation to 13-docosenoic acid. | frontiersin.orgthno.org |

| FADS1 | Desaturase | Involved in the biosynthesis of long-chain polyunsaturated fatty acids. | Contributes to the overall balance of unsaturated fatty acids in the cell. | nih.govmdpi.com |

| ELOVL2 | Elongase | Elongates C20 and C22 polyunsaturated fatty acids. | Contributes to the synthesis of very-long-chain fatty acids. | nih.govnih.gov |

| ELOVL5 | Elongase | Elongates C18 and C20 polyunsaturated and monounsaturated fatty acids. | Plays a critical role in the elongation of various long-chain fatty acids. | nih.govaacrjournals.org |

Omics-Based Approaches in Metabolic Pathway Elucidation

The advent of high-throughput "omics" technologies has revolutionized the study of metabolic pathways. nih.govnih.gov These approaches, including genomics, transcriptomics, and metabolomics, allow for a systems-level understanding of the complex molecular networks that govern the synthesis of compounds like 13-docosenoic acid. researchgate.netmdpi.com

Transcriptomic Analysis of Regulatory Networks

Transcriptomics, the study of the complete set of RNA transcripts in a cell, provides a snapshot of the genes that are actively being expressed under specific conditions. This is a powerful tool for identifying genes and regulatory networks involved in metabolic pathways.

Recent studies integrating genome-wide association studies (GWAS) and transcriptome analyses in Brassica napus have successfully identified novel genes that influence this compound content (EAC). nih.govresearchgate.net One such study identified a set of 23 genes that are significantly involved in determining EAC in seeds, either as direct contributors to its synthesis or as downstream responders to changes in its levels. nih.govresearchgate.net This integrated approach allows researchers to move from statistical associations (QTLs from GWAS) to functional candidates by correlating genetic variations with gene expression levels.

Furthermore, analyses of lncRNA–mRNA regulatory networks in high-oleic-acid rapeseed have identified key modules of co-expressed genes and long-chain non-coding RNAs related to lipid metabolism. mdpi.com These studies have pinpointed genes such as KCS16 (3-ketoacyl-CoA synthase 16) and DGAT1 (acyl-CoA:diacylglycerol acyltransferase 1) within these networks, suggesting that their influence on the fatty acid profile may be modulated by specific lncRNAs. mdpi.com By examining gene expression across different developmental stages and environments, researchers can build comprehensive models of the regulatory networks controlling the accumulation of specific fatty acids. mdpi.com

Genomic Insights into Metabolic Enzymes

The biosynthesis of 13-docosenoic acid, commonly known as this compound, is a genetically controlled process involving the elongation of its precursor, oleic acid. google.comatamanchemicals.com This metabolic pathway is orchestrated by a series of enzymes, encoded by specific genes, whose expression and function are critical in determining the final concentration of 13-docosenoic acid in an organism, particularly in the seeds of plants from the Brassicaceae family. atamanchemicals.com Genomic studies have provided significant insights into these enzymes, identifying the key genes and their regulatory mechanisms.

The elongation of fatty acids beyond the common 18-carbon length occurs in the endoplasmic reticulum and involves a multi-enzyme complex. ocl-journal.org This process consists of four sequential reactions for each two-carbon addition:

Condensation: An acyl-CoA molecule condenses with malonyl-CoA. This is the initial and rate-limiting step. cell.comispgr.in

Reduction: The resulting 3-ketoacyl-CoA is reduced to 3-hydroxyacyl-CoA. google.com

Dehydration: The 3-hydroxyacyl-CoA is dehydrated to form trans-2,3-enoyl-CoA. google.com

Reduction: The trans-2,3-enoyl-CoA is further reduced to yield an acyl-CoA molecule that is two carbons longer than the original substrate. google.com

Genomic research has successfully identified and characterized the genes encoding the crucial enzymes in this pathway.

Key Genes and Their Encoded Enzymes

Detailed genomic and molecular studies, primarily in Arabidopsis thaliana and various Brassica species, have pinpointed Fatty Acid Elongase 1 (FAE1) as the principal gene governing the synthesis of 13-docosenoic acid. google.comocl-journal.orgfrontiersin.org The FAE1 gene encodes the enzyme β-ketoacyl-CoA synthase (KCS), which catalyzes the critical first condensation step in the elongation cycle. ocl-journal.orgispgr.in The specificity of the KCS enzyme is a key determinant of the final chain length of the fatty acid produced. ocl-journal.org

Another significant gene influencing the metabolic flux towards 13-docosenoic acid is delta-12 fatty acid desaturase 2 (FAD2). frontiersin.org The FAD2 gene encodes an enzyme that converts oleic acid into linoleic acid. This creates a branch point in the pathway, where the FAE1 and FAD2 enzymes compete for the same oleic acid substrate pool. frontiersin.org Consequently, the expression level of FAD2 inversely affects the amount of oleic acid available for elongation into 13-docosenoic acid.

Below is a summary of the key genes and enzymes involved.

| Gene Name | Enzyme Encoded | Function in 13-Docosenoic Acid Metabolism | Organism(s) Studied |

| FAE1 | β-ketoacyl-CoA synthase (KCS) | Catalyzes the initial, rate-limiting condensation of malonyl-CoA with oleoyl-CoA to initiate the elongation process. google.comocl-journal.orgispgr.in | Arabidopsis thaliana, Brassica napus, Brassica juncea, Crambe abyssinica ispgr.infrontiersin.org |

| FAD2 | Delta-12 fatty acid desaturase 2 | Converts oleic acid (C18:1) to linoleic acid (C18:2), thereby competing with FAE1 for the oleic acid substrate. frontiersin.org | Brassica napus, Thlaspi arvense frontiersin.org |

| KCR | 3-ketoacyl-CoA reductase | Catalyzes the first reduction step in the elongation cycle. google.comcell.com | Saccharomyces cerevisiae, Arabidopsis thaliana cell.com |

| HCD | 3-hydroxyacyl-CoA dehydratase | Catalyzes the dehydration step in the elongation cycle. google.comcell.com | Saccharomyces cerevisiae cell.com |

| ECR | Trans-2,3-enoyl-CoA reductase | Catalyzes the second reduction step, completing the two-carbon extension. google.comcell.com | Arabidopsis thaliana google.com |

Genomic Architecture in Brassica napus

Brassica napus (rapeseed) is an amphidiploid species, meaning its genome is a hybrid of two ancestral genomes (A and C genomes). researchgate.net This genomic complexity is reflected in the control of 13-docosenoic acid content. Research has shown that two major gene loci, designated E1 and E2, additively control the synthesis of this fatty acid. ocl-journal.org

Genome mapping and sequencing have identified these loci as containing two homologous copies of the FAE1 gene:

Bn-FAE1.1 : Located on chromosome A8 (from the B. rapa A genome). frontiersin.orgplos.org

Bn-FAE1.2 : Located on chromosome C3 (from the B. oleracea C genome). frontiersin.orgplos.org

High-erucic acid rapeseed (HEAR) varieties possess functional copies of both Bn-FAE1.1 and Bn-FAE1.2. frontiersin.org In contrast, the development of low-erucic acid rapeseed (LEAR), or canola, was achieved through the selection of natural mutations in these genes. A single base change in the Bn-FAE1.1 gene and a two-base deletion in the Bn-FAE1.2 gene lead to non-functional enzymes, resulting in a near-zero level of 13-docosenoic acid in canola oil. google.com

| Gene Locus | Chromosomal Location | Genomic Origin | Role in 13-Docosenoic Acid Content |

| E1 (Bn-FAE1.1) | A08 | B. rapa (A genome) | A functional copy contributes significantly to the total 13-docosenoic acid content. A mutation leads to a non-functional enzyme. google.comocl-journal.orgplos.org |

| E2 (Bn-FAE1.2) | C03 | B. oleracea (C genome) | A functional copy contributes additively to the total 13-docosenoic acid content. A mutation leads to a non-functional enzyme. google.comocl-journal.orgplos.org |

Impact of Genetic Engineering on 13-Docosenoic Acid Levels

Genomic insights have enabled targeted genetic modification to alter the levels of 13-docosenoic acid for food and industrial applications. Overexpression of FAE1 genes has been shown to increase the content of 13-docosenoic acid. frontiersin.org Conversely, inhibiting the competing FAD2 pathway through techniques like RNA interference (RNAi) or CRISPR/Cas9 also elevates its content by increasing the availability of the oleic acid precursor. frontiersin.org

| Genetic Modification | Organism | Research Finding |

| Overexpression of FAE1 from Arabidopsis thaliana | Brassica napus | Increased 13-docosenoic acid content from 43.9% to 60.2%. |

| RNAi inhibition of FAD2 | Brassica napus | Increased 13-docosenoic acid content from a baseline of 42.25% to 45.62%. frontiersin.org |

| CRISPR/Cas9 mutation of TaFAD2 | Thlaspi arvense | Increased 13-docosenoic acid content from 35% to 40%. frontiersin.org |

| Antisense expression of FAD2 | Brassica carinata | Increased 13-docosenoic acid content from 5% to 19%. frontiersin.org |

These genomic studies underscore the central role of the FAE1 and FAD2 genes in regulating the metabolism of 13-docosenoic acid. The detailed understanding of their genomic location, structure, and function provides a powerful toolkit for the molecular breeding and genetic engineering of oilseed crops.

Biotechnological and Metabolic Engineering for 13 Docosenoic Acid Manipulation

Bioengineering for Novel Bio-Based Solutions

The manipulation of fatty acid profiles in plants and microorganisms through biotechnological and metabolic engineering approaches offers significant potential for creating novel bio-based solutions. 13-Docosenoic acid, commonly known as erucic acid (EA), a very long-chain monounsaturated fatty acid (VLMFA), serves as a prime example of a target molecule for such advancements due to its extensive industrial applications. Bioengineering efforts are focused on enhancing its production in oilseed crops and exploring its utility as a precursor for advanced biomaterials and chemicals.

Enhancing this compound (13-Docosenoic Acid) Production through Metabolic Engineering

This compound (cis-13-docosenoic acid, C22:1 ω-9) is a key oleochemical feedstock, valued for its hydrophobicity and lubrication properties, which are exploited in industries ranging from lubricants and detergents to cosmetics and pharmaceuticals mdpi.comiaea.orgnih.govfrontiersin.orgresearchgate.net. Traditionally, high-erucic acid rapeseed (HEAR) and Crambe abyssinica are primary sources, naturally accumulating EA in their seed oils mdpi.comiaea.orgfrontiersin.orgd-nb.infonih.gov. However, metabolic engineering and genetic modification strategies are being employed to further optimize EA production and tailor its content for specific industrial demands.

Key genetic engineering strategies involve manipulating the fatty acid biosynthesis pathways. For instance, the overexpression of the FAE1 gene, encoding a crucial enzyme in the fatty acid elongation process, has been shown to significantly increase EA content in various plant species. In Brassica carinata, FAE1 gene transfer from Crambe abyssinica increased EA content from 35.5% to 51.9% frontiersin.org. Similarly, in Arabidopsis thaliana, the introduction of FAE1 increased EA from negligible levels to 12.8% frontiersin.org. Conversely, silencing genes like FAD2, which are involved in the synthesis of polyunsaturated fatty acids, can redirect metabolic flux towards EA production. RNA interference (RNAi) or artificial microRNA (miRNA) mediated silencing of FAD2 in Brassica napus has resulted in EA content increases, for example, from 47.26% to 52.38% in one study frontiersin.org. Genetic modification of Crambe abyssinica has even pushed EA levels to approximately 71% nih.gov. These advancements highlight the potential of targeted genetic interventions to create crop varieties with significantly enhanced EA yields for industrial feedstock purposes.

Table 1: Genetic Engineering Strategies for Increasing this compound (13-Docosenoic Acid) Content

| Engineering Strategy | Host Organism | Target Gene/Pathway | Resulting EA Increase (approx.) | Reference |

| Overexpression of FAE1 | Brassica carinata | FAE1 | From 35.5% to 51.9% | frontiersin.org |

| Overexpression of FAE1 | Arabidopsis thaliana | FAE1 | From 0% to 12.8% | frontiersin.org |

| Silencing of FAD2 (RNAi) | Brassica napus | FAD2 | 42.25–45.62% | frontiersin.org |

| Silencing of FAD2 (artificial miRNA) | Brassica napus | FAD2 | From 47.26% to 52.38% | frontiersin.org |

| Genetic Modification | Crambe abyssinica | Multiple genes | Up to 71% | nih.gov |

Developing Novel Bio-Based Products from Engineered 13-Docosenoic Acid

Beyond simply increasing EA content, bioengineering efforts are focused on utilizing EA as a building block for novel bio-based products. This includes the production of specialized polymers, biofuels, and other high-value oleochemicals.

One significant area of development is the production of wax esters (WEs) . By introducing genes encoding enzymes such as fatty acyl-CoA reductase (ScFAR) and wax synthase (ScWS) into oilseed crops like Brassica carinata, researchers have successfully engineered plants to synthesize WEs. These transgenic lines have demonstrated the capacity to produce up to 25% WE content in their seed oil, with specific abundant species including 22:1/20:1 and 22:1/22:1 mdpi.com. WEs have diverse applications, including use as lubricants, cosmetics, and components in biofuels.

Furthermore, EA-rich oils derived from engineered crops are being explored for the synthesis of advanced materials. For instance, the HYPE project aims to develop hyper-ramified polymers by synthesizing multifunctional monomers derived from this compound-rich rapeseed oil toulouse-white-biotechnology.com. This approach leverages the specific chemical structure of EA to create polymers with controlled architectures for potential applications in advanced materials science.

The enhanced production of EA through biotechnology also directly supports the biofuel industry. High-EA rapeseed oil can be processed via alkali-catalyzed transesterification to yield biodiesel mdpi.comfrontiersin.orgtoulouse-white-biotechnology.com. Similarly, EA and its derivatives, such as erucamide, are crucial intermediates for producing a range of oleochemicals , including plasticizers, lubricants, detergents, and components for nylon synthesis, thereby contributing to a more sustainable chemical industry iaea.orgnih.gov.

Microbial systems are also being investigated for EA production or enrichment. Studies have shown that certain bacteria, such as Bacillus subtilis, can produce or enrich 13-docosenoic acid during fermentation, potentially contributing to enhanced nutritional and bioactive properties of fermented products jmb.or.kr. Yeast strains like Rhodotorula toruloides have also been observed to produce 13-docosenoic acid as a precursor in their lipid profiles researchgate.net. While these microbial findings are still in early stages of application for novel bio-based solutions, they represent alternative avenues for bio-based EA production.

Table 2: Production of Novel Bio-Based Products via Engineered 13-Docosenoic Acid

| Bio-Based Product | Engineering Strategy | Host Organism | Key Enzymes/Genes Involved | Typical Yield/Content Achieved | Reference |

| Wax Esters (WEs) | Genetic transformation for wax ester synthesis | Brassica carinata | ScWS, ScFAR | Up to 25% WE content | mdpi.com |

| Hyper-ramified Polymers | Synthesis of multifunctional monomers derived from this compound-rich rapeseed oil | Rapeseed oil | Not specified | Monomers for polymer synthesis | toulouse-white-biotechnology.com |

| Biofuels (Biodiesel) | Enhanced this compound content in oilseed crops for transesterification | Brassica species | FAE1, FAD2 manipulation | High EA content | mdpi.comfrontiersin.org |

| Advanced Oleochemicals | Production of EA derivatives (e.g., erucamide) from high-EA oils | Oilseed crops | Various metabolic pathways | High EA content | iaea.orgnih.gov |

These bioengineering advancements underscore the potential of manipulating metabolic pathways to generate valuable bio-based products, positioning 13-docosenoic acid as a key molecule in the transition towards a more sustainable bioeconomy.

Compound Name List:

13-Docosenoic acid

this compound

Wax esters (WEs)

Fatty acyl-CoA reductase (FAR)

Wax synthase (WS)

FAE1 gene

FAD2 gene

Brassica carinata

Crambe abyssinica

Brassica napus

Arabidopsis thaliana

Rapeseed

Biochemical Functions and Derivative Investigations

Role as Precursor for Other Fatty Acids and Lipids

13-Docosenoic acid is an elongation product of oleic acid and is itself a precursor in the biosynthesis of other very-long-chain fatty acids (VLCFAs) and related lipids wikipedia.orgatamanchemicals.comjst.go.jpresearchgate.net.

13-Docosenoic acid is an immediate precursor to nervonic acid (cis-tetracos-15-enoic acid), a very-long-chain monounsaturated fatty acid crucial for brain development and function wikipedia.orgatamanchemicals.comjst.go.jpresearchgate.netfrontiersin.org. Nervonic acid is a key component of sphingolipids, particularly sphingomyelin (B164518), which is enriched in the myelin sheath of nerve fibers wikipedia.orgatamanchemicals.comfrontiersin.orgontosight.ai. The myelin sheath is vital for the efficient transmission of nerve impulses, and nervonic acid plays a role in maintaining the integrity and function of the nervous system wikipedia.orgfrontiersin.orgontosight.ai. Studies suggest that nervonic acid may be involved in the repair and regeneration of nerve fibers and is associated with improved cognitive function and a lower risk of neurodegenerative diseases wikipedia.orgfrontiersin.orghapbodybrainskin.com.

Through hydrogenation, 13-docosenoic acid can be converted into its saturated counterpart, behenic acid (docosanoic acid) frontiersin.orgatamankimya.comcelignis.comchembk.comchempri.com. Behenic acid, a saturated fatty acid with a 22-carbon chain, is a valuable oleochemical used in various industries. Its derivatives, such as behenic acid itself and its amides, have been investigated for roles as plasticizers, lubricants, and stabilizers in the plastic, pharmaceutical, and food industries frontiersin.orgatamankimya.comatamanchemicals.com. Behenic acid is also known to be poorly absorbed and can raise cholesterol levels in humans, although structured triacylglycerols containing it may reduce fat deposition celignis.comchempri.comresearchgate.net.

Formation and Characterization of Functionalized Derivatives

13-Docosenoic acid can undergo various chemical modifications to yield functionalized derivatives with distinct properties and applications.

One significant derivative is erucamide, formed by the amidation of erucic acid (cis-13-docosenoic acid) atamanchemicals.comchembk.comdiamond.ac.ukchemicalland21.com. Erucamide is widely employed as a slip additive in polymer manufacturing, particularly for polyethylene (B3416737) and polypropylene (B1209903) films atamanchemicals.comdiamond.ac.ukasme.org. Its primary function is to reduce surface friction, preventing films from sticking together and improving processing efficiency atamanchemicals.comdiamond.ac.uk. Erucamide exhibits excellent slip properties even at low concentrations, is stable, transparent, and has low toxicity diamond.ac.uk. It is also utilized as an anti-fouling, anti-fogging, anti-viral, and scratch-resistant agent diamond.ac.uk. Research into erucamide's nanomechanical properties and surface assembly reveals its effectiveness is dependent on concentration, application method, and substrate chemistry, with its hydrophobic tails orienting outward on surfaces diamond.ac.ukasme.orgnih.gov. Erucamide also demonstrates good tribological properties, acting as a lubricant and reducing friction coefficients, with optimal performance observed under specific temperature and load conditions asme.orgtandfonline.comresearchgate.net.

Oxidative cleavage of 13-docosenoic acid can yield dicarboxylic acids, such as tridecanedioic acid (a C13 dicarboxylic acid) atamanchemicals.comfrontiersin.orgchembk.com. Tridecanedioic acid serves as a key raw material for synthesizing specialty polyamides, like nylon-13 and nylon-1313, which possess enhanced water resistance and lower processing temperatures compared to conventional nylons atamanchemicals.comfrontiersin.orgchembk.com.

Influence on Cellular Processes and Membrane Biology

The incorporation of 13-docosenoic acid and its derivatives into cellular structures, particularly membranes, influences cellular processes. While the exact mechanisms are still under investigation, fatty acids, in general, are integral components of cell membranes, affecting their fluidity, integrity, and the function of embedded proteins nih.govadvancedsciencenews.comfrontiersin.org. Research suggests that the inhibitory action of certain compounds on the oxidation of long-chain fatty acids might result from their incorporation into mitochondrial membranes, thereby interfering with membrane-associated systems rather than directly inhibiting enzymes atamanchemicals.com. Nervonic acid, a derivative, is known to be vital for maintaining the integrity and function of the nervous system by being a component of the myelin sheath wikipedia.orgatamanchemicals.comfrontiersin.orgontosight.ai.

Advanced Analytical Methodologies in 13 Docosenoic Acid Research

Isotopic Labeling and Flux Analysis for Pathway Elucidation

Radiometric Tracing of Carbon Flow in Biosynthesis

Radiometric tracing is a fundamental technique used to elucidate metabolic pathways by following the movement of isotopically labeled precursors through biochemical reactions. In the context of fatty acid biosynthesis, this method allows researchers to map the incorporation of carbon atoms into specific molecules, thereby revealing the sequence of enzymatic steps and the flow of carbon.

Studies investigating the biosynthesis of erucic acid (13-docosenoic acid) have utilized radiolabeled compounds, such as [1-¹⁴C]acetate, as substrates nih.gov. This compound is synthesized in plants through the elongation of oleic acid (18:1). This process involves the sequential addition of two-carbon units derived from malonyl-CoA to the growing fatty acid chain. Specifically, oleic acid is first elongated to eicosenoic acid (20:1), which is then further elongated to this compound (22:1) ocl-journal.org.

By supplying [1-¹⁴C]acetate to plant embryos, researchers can track the label's incorporation into the this compound molecule. The distribution of radioactivity across different carbon atoms of the fatty acid chain provides insights into the efficiency and directness of the elongation pathway. For instance, analyzing the ratio of radioactivity in the newly added carbons (derived from acetate) versus the original carbons of oleic acid can indicate whether oleic acid is directly elongated or passes through other intermediate pools nih.gov. The enzyme acyl-CoA elongase, particularly β-ketoacyl-CoA synthase (KCS), plays a critical role in these elongation steps, and radiometric tracing can help characterize its activity and the flux through this pathway ocl-journal.org.

Modern Metabolomics and Lipidomics Approaches

Metabolomics and lipidomics represent powerful, high-throughput analytical disciplines that enable the comprehensive study of small molecules (metabolites) and lipids within biological systems researchgate.netiarc.fr. These fields have revolutionized the understanding of biological processes by providing a global view of metabolic states and changes.

These advanced approaches rely on sophisticated analytical instrumentation, primarily Mass Spectrometry (MS) coupled with chromatographic separation techniques. Gas Chromatography-Mass Spectrometry (GC-MS) is widely used for the identification and quantification of volatile or semi-volatile compounds, including fatty acid methyl esters (FAMEs) saspublishers.comsemanticscholar.orgijseas.comtpcj.orgresearchgate.netnih.gov. Liquid Chromatography-Mass Spectrometry (LC-MS) and its tandem MS variant (LC-MS/MS) are particularly valuable for analyzing a broader range of lipids and non-volatile metabolites, offering high sensitivity and specificity nih.govnih.govglsciences.comsemanticscholar.org. Nuclear Magnetic Resonance (NMR) spectroscopy also plays a crucial role in structural elucidation and confirmation of identified compounds np-mrd.orgarabjchem.orgnih.gov.

These techniques are applied to study 13-docosenoic acid in various matrices, from plant seed oils to biological fluids. For example, GC-MS has been instrumental in identifying 13-docosenoic acid methyl ester as a major component in the seed oils of Brassica juncea (59.02%) saspublishers.com, Brassica nigra (33.53%) ijseas.com, and Eruca sativa (33.72%) tpcj.org. LC-MS/MS methods have been developed for the precise quantification of fatty acids, including cis-13-docosenoic acid, in biological samples like plasma, aiding in the diagnosis of metabolic disorders nih.gov.

Profiling of Fatty Acid Metabolism

Profiling of fatty acid metabolism using metabolomic and lipidomic approaches allows for the detailed characterization of fatty acid profiles and the elucidation of their metabolic pathways. This involves identifying and quantifying numerous fatty acids and related lipids to understand their synthesis, degradation, and interconversion within a biological system.

Research Findings:

Identification and Quantification: Comprehensive fatty acid profiling techniques, such as GC-MS, have quantified 13-docosenoic acid in various plant oils, revealing its abundance. For instance, in Brassica juncea seed oil, 13-docosenoic acid methyl ester was identified as the most abundant component (59.02%) saspublishers.com. Similarly, studies on Eruca sativa seed oil reported 13-docosenoic acid methyl ester as the dominant constituent (33.72%) tpcj.org.

Metabolic Pathways: Metabolomic studies can reveal how 13-docosenoic acid is processed in biological systems. For example, research on fermented lettuce identified 13-docosenoic acid as a metabolite produced or enriched during fermentation, contributing to the food's bioactivity researchgate.netjmb.or.kr. Furthermore, Bacillus subtilis has been observed to metabolize 13-docosenoic acid into oleic acid through a pathway involving fatty acid elongation and desaturation jmb.or.kr.

LC-MS/MS for Targeted Analysis: Sensitive LC-MS/MS methods enable the accurate quantification of specific fatty acids. A validated method for quantifying cis-13-docosenoic acid in biological samples demonstrated good linearity and precision, with a detection range from 0.5 to 1,000 µg/mL nih.gov. Multiplex LC-MS/MS techniques are also employed for the simultaneous determination of very-long-chain fatty acids, including cis-13-docosenoic acid, in plasma for the diagnosis of peroxisomal disorders nih.gov.

Data Tables:

Table 1: Major Fatty Acid Methyl Esters Identified by GC-MS in Brassica juncea Seed Oil saspublishers.com

| Fatty Acid Methyl Ester | Percentage (%) |

| 13-Docosenoic acid, methyl ester, (Z) | 59.02 |

| 9,12-Octadecadienoic acid, methyl ester | 14.65 |

| 10-Octadecenoic acid, methyl ester | 8.66 |

| cis-11-Eicosenoic acid, methyl ester | 7.82 |

Table 2: Major Constituents Identified by GC-MS in Brassica nigra Seed Oil ijseas.com

| Constituent | Percentage (%) |

| 13-docosenoic acid methyl ester | 33.53 |

| 9,12-Z,Z-octadecadienoic acid methyl ester | 16.20 |

| 11-eicosenoic acid methyl ester | 12.12 |

| 9,12,15-octadecatrienoic acid, methyl ester | 10.75 |

| 9-Z-octadecenoic acid methyl ester | 5.90 |

| Hexadecanoic acid methyl ester | 4.26 |

Table 3: Major Components Identified by GC-MS in Eruca sativa Seed Oil tpcj.org

| Component | Percentage (%) |

| 13-docosenoic acid methyl ester | 33.72 |

| 9-octadecenoic acid (Z)-, methyl ester | 17.12 |

| cis-11-eicosenoic acid, methyl ester | 11.64 |

Table 4: Quantification Range of cis-13-Docosenoic Acid by LC-MS nih.gov

| Analyte | Concentration Range (µg/mL) |

| cis-13-Docosenoic acid | 0.5–1,000 |

Compound List

13-Docosenoic acid (this compound)

Oleic acid

Malonyl-CoA

[1-¹⁴C]acetate

Acyl-CoA

β-ketoacyl-CoA

13-Docosenoic acid methyl ester (Methyl erucate)

cis-11-Eicosenoic acid methyl ester

9,12-Octadecadienoic acid methyl ester

10-Octadecenoic acid methyl ester

9,12-Z,Z-octadecadienoic acid methyl ester

9-Z-octadecenoic acid methyl ester

Hexadecanoic acid methyl ester

Brassidic acid (trans-13-Docosenoic acid)

Evolutionary and Ecological Perspectives of 13 Docosenoic Acid Metabolism

Evolutionary Conservation of Very Long-Chain Fatty Acid Pathways

The biosynthesis of very-long-chain fatty acids (VLCFAs), including 13-docosenoic acid, is a fundamental process in many organisms, showcasing a remarkable degree of evolutionary conservation in the core enzymatic machinery. researchgate.net This conservation underscores the essential roles these molecules play in various biological functions, from membrane structure to energy storage and signaling. umanitoba.ca The elongation of fatty acid chains beyond the common C16 and C18 lengths occurs in the endoplasmic reticulum and is carried out by a multi-enzyme complex known as the fatty acid elongase (FAE) system. nih.gov

This system comprises four key enzymes that catalyze a cyclical process, adding two carbon units to the acyl chain in each cycle:

β-ketoacyl-CoA synthase (KCS): This is the rate-limiting enzyme that initiates the elongation cycle by catalyzing the condensation of a long-chain acyl-CoA with malonyl-CoA. The substrate specificity of the KCS enzyme is a primary determinant of the final chain length of the VLCFA produced. researchgate.net

β-ketoacyl-CoA reductase (KCR): This enzyme reduces the β-ketoacyl-CoA intermediate to β-hydroxyacyl-CoA.

β-hydroxyacyl-CoA dehydratase (HCD): This enzyme removes a water molecule to form an enoyl-CoA.

trans-2,3-enoyl-CoA reductase (ECR): This final enzyme in the cycle reduces the enoyl-CoA to a saturated acyl-CoA, which is two carbons longer than the initial substrate. nih.gov

Ecological Significance in Plant Lipid Biochemistry and Adaptation

13-Docosenoic acid, as a prominent VLCFA in certain plant families, plays a significant ecological role, particularly in the context of plant adaptation to environmental challenges. nih.gov VLCFAs are integral components of various protective barriers and signaling pathways that mediate interactions between the plant and its environment. nih.gov

One of the primary roles of VLCFAs is as precursors for the biosynthesis of cuticular waxes and suberin. nih.govnih.gov The cuticle is a hydrophobic layer covering the aerial parts of plants, and it serves as a crucial barrier against uncontrolled water loss, UV radiation, and pathogen invasion. nih.gov Cuticular waxes, which are complex mixtures of VLCFA derivatives, contribute to the hydrophobicity and integrity of this protective layer. Similarly, suberin, a complex biopolymer found in root endodermis and periderm, as well as in seed coats and wound tissues, provides a barrier to water and solute movement and protects against pathogens. The chain length of the constituent fatty acids, including 13-docosenoic acid, influences the physical properties and effectiveness of these barriers.

Beyond their structural roles, VLCFAs and their derivatives are involved in plant responses to both abiotic and biotic stresses. tandfonline.com Alterations in the levels of VLCFAs have been observed in plants subjected to various environmental pressures, such as drought, salinity, and temperature stress. nih.govtandfonline.com These changes in lipid composition can affect membrane fluidity and stability, thereby influencing cellular function under stress conditions.

Furthermore, VLCFAs are precursors to signaling molecules that can modulate plant defense responses. nih.gov For instance, the breakdown of certain lipids can generate signaling compounds that activate defense gene expression and trigger localized cell death to limit the spread of pathogens. nih.gov The accumulation of specific VLCFAs can also influence the interactions between plants and herbivorous insects. researchgate.net

Genetic Diversity and Phenotypic Variation in 13-Docosenoic Acid Accumulation across Species

Significant genetic diversity and phenotypic variation exist in the accumulation of 13-docosenoic acid across and within plant species, particularly within the Brassicaceae family. tandfonline.com This variation is primarily attributed to the genetic diversity of the genes involved in its biosynthesis, most notably the FAE1 gene. nih.gov

The content of 13-docosenoic acid in the seed oil of Brassica species is a classic example of a trait controlled by a few major genes with additive effects. researchgate.net In the diploid species Brassica rapa, a single FAE1 gene largely controls the level of 13-docosenoic acid. nih.gov In the amphidiploid species Brassica napus (rapeseed), two homologous FAE1 genes, one from each of its progenitor genomes (B. rapa and B. oleracea), determine the final concentration of this fatty acid. nih.gov